molecular formula C27H31N3O6S B15021847 N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide

N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B15021847
M. Wt: 525.6 g/mol
InChI Key: XARWSCNCJXQIRQ-TURZUDJPSA-N
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Description

N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide typically involves a multi-step process. The initial step often includes the formation of the hydrazone intermediate through the reaction of 3-ethoxy-4-propoxybenzaldehyde with hydrazine. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and hydrazone compounds.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole.

    Hydrazone Compounds: Compounds like phenylhydrazone and benzylidenehydrazone.

Uniqueness

The uniqueness of N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C27H31N3O6S

Molecular Weight

525.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H31N3O6S/c1-4-17-36-25-16-11-21(18-26(25)35-5-2)19-28-29-27(31)20-30(22-12-14-23(34-3)15-13-22)37(32,33)24-9-7-6-8-10-24/h6-16,18-19H,4-5,17,20H2,1-3H3,(H,29,31)/b28-19+

InChI Key

XARWSCNCJXQIRQ-TURZUDJPSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)OCC

Origin of Product

United States

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